molecular formula C6H15NO B1525877 1-Amino-4-methylpentan-3-ol CAS No. 860546-11-8

1-Amino-4-methylpentan-3-ol

Cat. No.: B1525877
CAS No.: 860546-11-8
M. Wt: 117.19 g/mol
InChI Key: ZTKFDYZSGCIKNI-UHFFFAOYSA-N
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Description

1-Amino-4-methylpentan-3-ol (CAS: 1009062-29-6 for the (R)-enantiomer) is a chiral amino alcohol with the molecular formula C₆H₁₅NO and a molar mass of 117.19 g/mol . Its structure features a hydroxyl (-OH) group at position 3 and an amino (-NH₂) group at position 1 of a branched pentane chain with a methyl substituent at position 2. The amino and hydroxyl groups confer polarity, influencing its solubility in polar solvents and reactivity in acid-base or nucleophilic reactions.

Properties

IUPAC Name

1-amino-4-methylpentan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-5(2)6(8)3-4-7/h5-6,8H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKFDYZSGCIKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860546-11-8
Record name 1-amino-4-methylpentan-3-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-4-methylpentan-3-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 4-methylpentan-3-one, using an amine source such as ammonia or an amine derivative. This reaction typically requires a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or oxime. This process is often carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel under high-pressure hydrogen gas .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4-methylpentan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Amino-4-methylpentan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-amino-4-methylpentan-3-ol involves its interaction with specific molecular targets. As a chiral β-amino alcohol, it can participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Comparable Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Functional Groups CAS Number Key Features
This compound C₆H₁₅NO 117.19 -NH₂, -OH 1009062-29-6 Chiral, polar, branched chain
3-Methyl-1-pentanol C₆H₁₄O 102.17 -OH 589-35-5 Simple alcohol, lower polarity
3-Methyl-1-penten-4-yn-3-ol C₆H₈O 96.13 -OH, C≡C N/A Unsaturated, reactive triple bond
4-Methyl-1-phenylpentan-3-ol C₁₂H₁₈O 178.27 -OH, phenyl group 68426-07-3 Aromatic, higher hydrophobicity

Comparative Analysis

Functional Group Influence

  • This compound: The amino group enhances basicity and nucleophilicity compared to non-amino alcohols like 3-Methyl-1-pentanol . Its dual functional groups allow participation in hydrogen bonding, increasing solubility in polar solvents (e.g., water or ethanol) relative to purely hydrophobic analogs like 4-Methyl-1-phenylpentan-3-ol .
  • 3-Methyl-1-penten-4-yn-3-ol: The triple bond introduces rigidity and reactivity, making it suitable for click chemistry or polymerization, unlike the saturated backbone of this compound .

Steric and Stereochemical Considerations

  • This contrasts with linear alcohols like 3-Methyl-1-pentanol, which lack such steric effects .
  • Chirality in this compound enables enantioselective interactions, a feature absent in non-chiral analogs like 4-Methyl-1-phenylpentan-3-ol .

Research Findings and Trends

Recent studies emphasize the utility of this compound in asymmetric catalysis, where its chirality directs stereochemical outcomes in C–N bond-forming reactions . Computational studies predict that substituting the amino group with bulkier substituents (e.g., phenyl) could modulate the compound’s bioavailability, though this remains untested experimentally.

Biological Activity

1-Amino-4-methylpentan-3-ol, also known as 1-amino-4-methyl-3-pentanol, is a chiral β-amino alcohol with significant biological activity and potential applications in pharmaceuticals. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H15NOC_6H_{15}NO and features a primary amine group at the first carbon, a hydroxyl group at the third carbon, and a methyl group at the fourth carbon of a pentane backbone. Its stereochemistry influences its reactivity and biological interactions, making it a valuable compound in various fields of research.

The compound's mechanism of action involves its interaction with specific molecular targets such as enzymes and receptors. As a chiral β-amino alcohol, it can participate in hydrogen bonding and other non-covalent interactions, modulating the activity of target proteins. These interactions can influence various biological pathways, including:

  • Enzyme modulation : The compound may act as an agonist or antagonist, affecting enzyme activity.
  • Receptor interaction : It can bind to specific receptors, potentially influencing signaling pathways.

Biological Applications

This compound has several applications across different scientific domains:

  • Pharmaceuticals : It serves as a precursor for synthesizing biologically active compounds, including analgesics like Tapentadol, which is used to treat moderate to severe pain.
  • Research : The compound is utilized in studies investigating chiral drug synthesis and enzyme interactions.
  • Chemical Synthesis : It acts as a chiral building block in organic synthesis, contributing to the development of complex organic molecules.

Study on Enzyme Interaction

A study highlighted the potential of this compound to modulate enzyme activity. Researchers found that varying concentrations of the compound influenced the catalytic efficiency of specific enzymes involved in metabolic pathways. This suggests its relevance in drug development where enzyme modulation is crucial.

Pharmacological Potential

Research indicates that both enantiomers of this compound exhibit distinct biological activities. The (R)-enantiomer has shown promising results in pharmacological studies, particularly in its interaction with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of this compound compared to related compounds:

Compound NameStructure FeaturesUnique Aspects
This compoundPrimary amine at C1, hydroxyl at C3Precursor for analgesics like Tapentadol
(S)-1-Amino-4-methylpentan-3-olStereoisomer with specific optical activityInfluences binding affinity to receptors
(R)-1-Amino-4-methylpentan-3-olChiral compound with distinct propertiesPotential neuropharmacological applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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